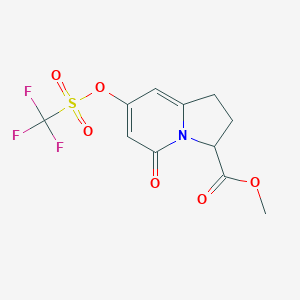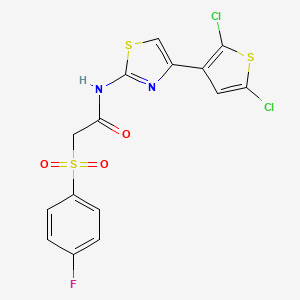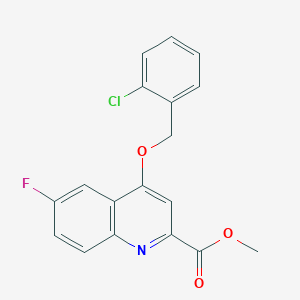![molecular formula C26H22ClN3O3S B2609941 2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one CAS No. 403729-30-6](/img/structure/B2609941.png)
2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one” is a chemical compound with the molecular formula C26H22ClN3O3S . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolin-4-one core, with a 4-chlorophenyl group attached via a sulfanyl linker at the 2-position, and a 4-(morpholine-4-carbonyl)phenyl group at the 3-position .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available resources .Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
Antifungal and Antimicrobial Properties
- The development of new antifungal drugs, such as neticonazole, demonstrates the ongoing research into compounds with potential antimicrobial and antifungal applications. These studies are crucial in addressing drug resistance issues and expanding the arsenal against infectious diseases. Neticonazole's contact allergy potential indicates the importance of evaluating safety alongside efficacy in drug development (Hata et al., 1997).
Pharmacokinetics and Metabolism
- Accelerator mass spectrometry (AMS) has been employed to analyze the pharmacokinetics and metabolism of drugs, such as the farnesyl transferase inhibitor R115777. This approach helps in understanding the drug's distribution, elimination, and metabolic pathways in humans, essential for optimizing therapeutic efficacy and safety (Garner et al., 2002).
Environmental and Health Monitoring
- Studies on the distribution of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues contribute to our understanding of environmental pollutants' impact on human health. Such research underscores the importance of monitoring and mitigating environmental exposure to hazardous substances (Chu et al., 2003).
Therapeutic Drug Monitoring and Safety
- Clinical studies evaluating the therapeutic efficacy and safety of various compounds, such as prazosin and sertaconazole, highlight the broader application of chemical compounds in treating diseases. Understanding these drugs' pharmacokinetic and pharmacodynamic profiles is crucial for maximizing therapeutic benefits while minimizing risks (Jaillon, 1980); (Nasarre et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c27-20-9-5-18(6-10-20)17-34-26-28-23-4-2-1-3-22(23)25(32)30(26)21-11-7-19(8-12-21)24(31)29-13-15-33-16-14-29/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPFPUFUDWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609859.png)

![2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid](/img/structure/B2609863.png)
![N-(3-acetamidophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2609864.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2609865.png)
![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)
![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)



